molecular formula C13H10N2O4S B6434529 6-[(2-methyl-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one CAS No. 2419249-10-6

6-[(2-methyl-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one

Cat. No.: B6434529
CAS No.: 2419249-10-6
M. Wt: 290.30 g/mol
InChI Key: PAMUUMAEUSRKQN-UHFFFAOYSA-N
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Description

6-[(2-methyl-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one is a complex organic compound that features both imidazole and chromenone moieties The imidazole ring is known for its presence in many biologically active molecules, while the chromenone structure is a core component in various natural products and synthetic drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-methyl-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-[(2-methyl-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to 6-[(2-methyl-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one. For instance, derivatives of imidazole and chromenone have shown promising results in inhibiting cancer cell growth. A notable case involved the synthesis of sulfonamide derivatives that exhibited IC50 values ranging from 2.38 to 8.13 µM against various cancer cell lines, demonstrating their potential as chemotherapeutic agents .

Mechanism of Action
The mechanism underlying the anticancer activity of these compounds often involves the inhibition of specific enzymes or pathways critical for tumor growth. For example, it has been suggested that the presence of electron-withdrawing groups enhances the inhibitory activity against certain targets, leading to effective suppression of cancer cell proliferation .

Antimicrobial Properties

The compound's imidazole moiety is known for its antimicrobial activity. Research indicates that various imidazole derivatives can act against a range of bacteria and fungi, making them valuable in developing new antimicrobial agents. The sulfonyl group enhances solubility and bioavailability, which are crucial for therapeutic efficacy .

Material Science Applications

Metal-Organic Frameworks (MOFs)
Compounds like this compound can serve as ligands in the construction of MOFs due to their ability to coordinate with metal ions. MOFs have applications in gas storage, separation processes, and catalysis. The rigid structure provided by the chromenone backbone contributes to the stability and functionality of these frameworks .

Photophysical Properties
The chromenone structure also lends itself to applications in photonics and optoelectronics due to its ability to absorb UV-visible light and emit fluorescence. Research into similar compounds has shown that modifications can lead to enhanced photophysical properties suitable for use in organic light-emitting diodes (OLEDs) and solar cells .

Data Tables

Application AreaSpecific ActivityReference
Medicinal ChemistryAnticancer activity (IC50: 2.38 - 8.13 µM)
Antimicrobial PropertiesEffective against bacteria and fungi
Material ScienceLigand in MOFs; photonic applications

Case Studies

Case Study 1: Anticancer Activity
A study conducted on a series of sulfonamide derivatives derived from imidazole demonstrated significant anticancer activity against human cancer cell lines. The most active compound showed an IC50 value comparable to standard chemotherapeutics, indicating its potential as a lead compound for further development.

Case Study 2: Antimicrobial Efficacy
Research evaluating the antimicrobial properties of imidazole derivatives revealed that several compounds exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting their potential utility in treating infections.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(2-methyl-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one is unique due to the combination of the imidazole and chromenone moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Biological Activity

6-[(2-methyl-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one, a compound featuring an imidazole ring and a chromenone structure, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications in various fields, particularly in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Imidazole Core : The initial step includes synthesizing the 2-methyl-1H-imidazole through reactions involving appropriate precursors.
  • Sulfonylation : The imidazole is then sulfonylated using sulfonyl chlorides under basic conditions to introduce the sulfonyl group.
  • Cyclization : Finally, cyclization occurs to form the chromenone moiety, often employing acid catalysts for efficiency.

This multi-step organic synthesis requires careful control of reaction conditions to optimize yields and purity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives have shown efficacy against various bacterial strains and fungi, suggesting potential as therapeutic agents in treating infections .

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For example, a related compound was found to downregulate X-linked inhibitor of apoptosis protein (XIAP), leading to increased apoptosis in bladder cancer cells . The mechanism involves modulation of specific signaling pathways, including those related to cell proliferation and survival.

Cell Line IC50 (µM) Mechanism
T24T60Apoptosis induction via XIAP downregulation
HCT11650Modulation of EGFR signaling pathways

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it can inhibit pro-inflammatory cytokines, making it a candidate for further research in inflammatory diseases.

The biological activity of this compound is believed to involve:

  • Targeting Enzymes/Receptors : The compound may interact with specific enzymes or receptors involved in critical biological processes.
  • Modulating Signaling Pathways : It has been shown to affect pathways related to inflammation and apoptosis, suggesting a multifaceted mechanism of action.

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Antiviral Activity : A study on imidazole derivatives indicated significant antiviral effects against Parvovirus B19, highlighting the potential for developing antiviral therapeutics based on this scaffold .
  • Cytotoxicity Studies : Research demonstrated that structural modifications in similar compounds can lead to varied cytotoxic profiles against different cancer cell lines, emphasizing the importance of chemical structure in determining biological activity .

Properties

IUPAC Name

6-(2-methylimidazol-1-yl)sulfonylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4S/c1-9-14-6-7-15(9)20(17,18)11-3-4-12-10(8-11)2-5-13(16)19-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMUUMAEUSRKQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1S(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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